molecular formula C20H28N2O4 B4418858 N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE

N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE

Cat. No.: B4418858
M. Wt: 360.4 g/mol
InChI Key: LYOISFANDGFGLV-UHFFFAOYSA-N
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Description

N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentanecarboxamide core with a phenyl group substituted with dimethyl and morpholinyl-oxoethoxy groups. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the phenyl ring substituted with dimethyl groups. This intermediate is then reacted with morpholine and oxoethoxy groups under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE stands out due to its unique combination of functional groups and structural features. The presence of both morpholinyl and cyclopentanecarboxamide moieties provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[3,5-dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-14-11-17(21-20(24)16-5-3-4-6-16)12-15(2)19(14)26-13-18(23)22-7-9-25-10-8-22/h11-12,16H,3-10,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOISFANDGFGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE
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N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE
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N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE

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